

Applications of Isoindoline-1,3-diones in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

	2-(<i>trans</i> -4-
Compound Name:	Hydroxycyclohexyl)isoindoline-1,3-
	dione
Cat. No.:	B117226

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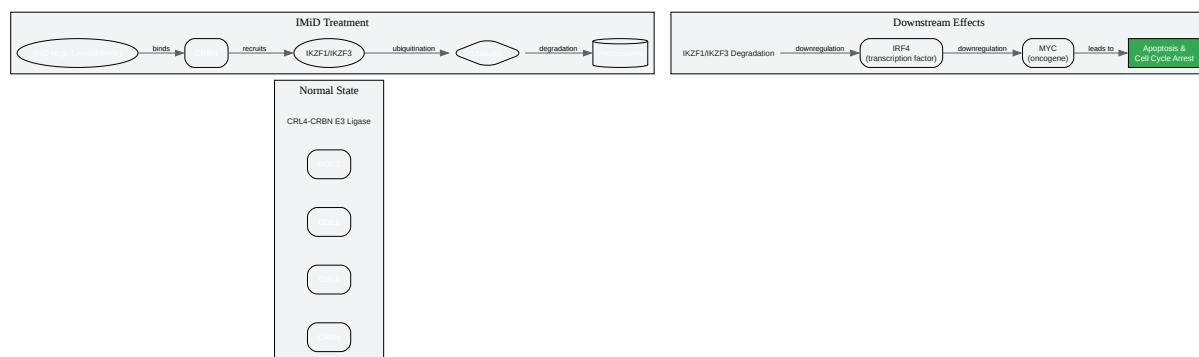
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic accessibility and the ability to readily introduce various substituents have made it a versatile template for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for key areas where isoindoline-1,3-dione derivatives have shown significant promise, including oncology, inflammation, analgesia, and neuroprotection.

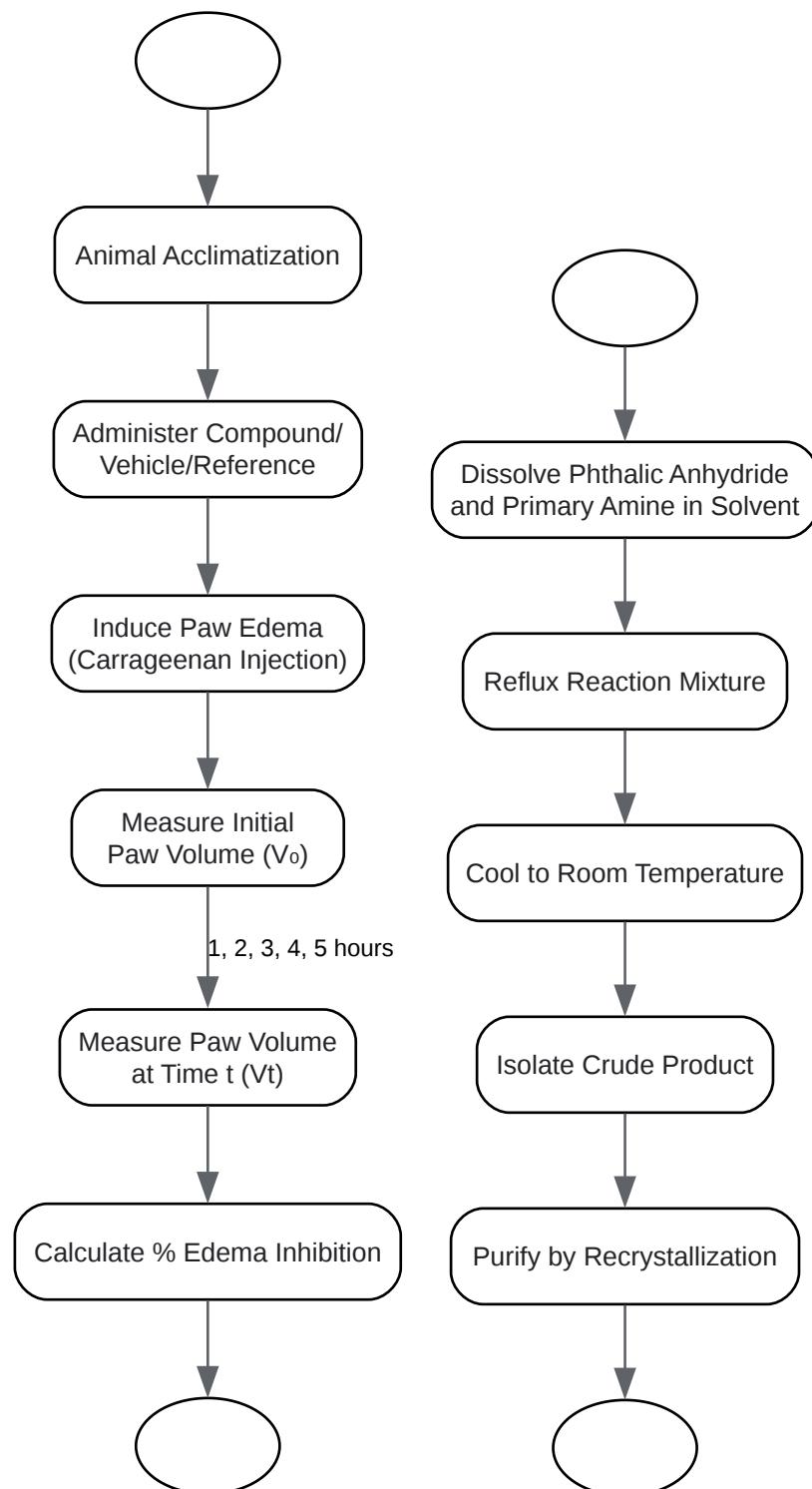
I. Anticancer Applications: Immunomodulatory Drugs (IMiDs) and Beyond

Isoindoline-1,3-diones are most famously represented by the class of immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.^{[1][2]} These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.^{[1][2]} Their primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins.^{[3][4]}

Mechanism of Action of IMiDs in Multiple Myeloma

Lenalidomide and pomalidomide bind to CCRN, a substrate receptor for the CRL4 E3 ubiquitin ligase.^{[1][3]} This binding event alters the substrate specificity of the ligase, leading to the recruitment and degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).^{[3][5]} These transcription factors are crucial for the survival of multiple myeloma cells.^[5] Their degradation leads to the downregulation of key oncogenes, including interferon regulatory factor 4 (IRF4) and MYC, ultimately resulting in cell cycle arrest and apoptosis of the cancer cells.^{[1][5]}



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